Lithium citrate

Overview

Description

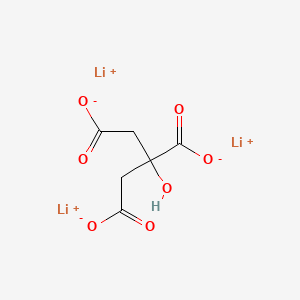

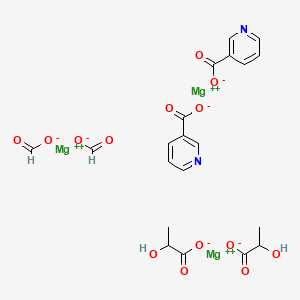

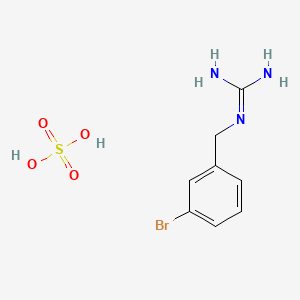

Lithium citrate, with the chemical formula Li₃C₆H₅O₇, is a lithium salt of citric acid. It is commonly used as a mood stabilizer in the treatment of psychiatric conditions such as manic states and bipolar disorder . This compound has a rich history, including its use in early versions of Coca-Cola and 7Up as a medicinal ingredient .

Mechanism of Action

Target of Action

Lithium citrate primarily targets glutamate receptors , especially GluR3 . Glutamate receptors play a crucial role in the nervous system, mediating the majority of excitatory neurotransmission .

Mode of Action

This compound interacts with its targets by changing the inward and outward currents of glutamate receptors . This compound exerts a dual effect on glutamate receptors, acting to keep the amount of glutamate active between cells at a stable, healthy level, neither too much nor too little .

Biochemical Pathways

This compound affects several biochemical pathways. It inhibits enzymes that have magnesium as a co-factor . One such enzyme is the lithium-sensitive enzyme glycogen synthase kinase 3-beta (GSK3B), which inhibits signaling induced by Brain-Derived Neurotrophic Factor (BDNF) . Thus, this compound enhances the activity of BDNF . BDNF levels have been implicated in depression, bipolar disorder, and dementia .

Pharmacokinetics

The pharmacokinetics of this compound is linear within the dose regimen used in clinical practice . This compound has an extremely narrow therapeutic window . To avoid adverse effects or, conversely, lack of drug response, it is necessary to routinely administer therapeutic drug monitoring .

Result of Action

The molecular and cellular effects of this compound’s action are primarily observed in its role as a mood stabilizer. It is used for the treatment of depression and mania, often in bipolar disorder treatment . By maintaining a stable level of glutamate activity between cells, this compound helps to stabilize mood and prevent episodes of mania and depression .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, leaching of lithium from discharged batteries, as well as its subsequent migration through soil and water, represents serious environmental hazards . It accumulates in the food chain, impacting ecosystems and human health . Factors that affect lithium accumulation in plant tissues include soil pH and calcium .

Biochemical Analysis

Biochemical Properties

Lithium citrate plays a crucial role in biochemical reactions by interacting with several enzymes, proteins, and other biomolecules. One of the primary interactions is with the enzyme glycogen synthase kinase 3 (GSK-3), which this compound inhibits . This inhibition affects various signaling pathways, including those involved in mood regulation. Additionally, this compound modulates the activity of glutamate receptors, particularly GluR3, by altering the inward and outward currents without shifting the reversal potential . This modulation helps maintain a stable level of glutamate between cells, preventing excessive or insufficient glutamate activity.

Cellular Effects

This compound influences various cellular processes and functions. It affects cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has been shown to regulate the phosphatidylinositol cycle, which is involved in the reuptake of serotonin and norepinephrine . This regulation impacts mood stabilization and cognitive functions. Furthermore, this compound promotes the redirection of calcium ions into the lumen of the endoplasmic reticulum, reducing oxidative stress within mitochondria . This action helps maintain cellular homeostasis and protects cells from damage.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It interacts with monovalent and divalent cations in neurons, influencing their transport across cell membranes . This compound also inhibits inositol monophosphatase, leading to an increase in inositol triphosphate levels, which affects various cellular processes . Additionally, this compound modulates the activity of GSK-3, which plays a role in the circadian clock and cellular response to DNA damage . These molecular interactions contribute to the compound’s mood-stabilizing effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are crucial factors in its long-term impact on cellular function. Studies have shown that this compound remains stable under controlled conditions, but its effects can vary depending on the duration of exposure . Long-term exposure to this compound has been associated with changes in gene expression and cellular metabolism, highlighting the importance of monitoring its effects over time .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At therapeutic doses, this compound has been shown to improve motor behavior and cognitive functions in animal models . At high doses, this compound can induce toxicity, leading to adverse effects such as polydipsia and changes in gene expression . These findings underscore the importance of dosage regulation to achieve the desired therapeutic effects while minimizing potential toxicity.

Metabolic Pathways

This compound is involved in several metabolic pathways, including the tricarboxylic acid (TCA) cycle, glucose metabolism, and lipid metabolism . It enhances glycolytic activity and the Krebs cycle, particularly the anaplerotic pyruvate carboxylation pathway . This involvement in metabolic pathways helps maintain cellular energy balance and supports various physiological functions.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . It is primarily distributed in the total body water and is not metabolized, being almost completely eliminated unchanged by renal clearance . The transport and distribution of this compound are crucial for its therapeutic effects and overall bioavailability.

Subcellular Localization

The subcellular localization of this compound affects its activity and function. Studies have shown that lithium exposure can influence the localization of specific proteins, such as USP4, within cells . This compound’s ability to modulate protein localization and activity highlights its role in regulating cellular processes at the subcellular level.

Preparation Methods

Synthetic Routes and Reaction Conditions: Lithium citrate can be synthesized by reacting lithium carbonate with citric acid. The reaction typically occurs in an aqueous solution, where lithium carbonate is dissolved in water and then citric acid is added gradually. The mixture is stirred until the reaction is complete, resulting in the formation of this compound and carbon dioxide gas:

Li2CO3+C6H8O7→2LiC6H5O7+CO2+H2O

Industrial Production Methods: In industrial settings, this compound is produced by a similar method but on a larger scale. The process involves precise control of reaction conditions, including temperature and pH, to ensure high purity and yield. The product is then crystallized, filtered, and dried to obtain the final compound .

Types of Reactions:

Oxidation and Reduction: this compound does not undergo significant oxidation or reduction reactions under normal conditions.

Substitution: It can participate in substitution reactions where the citrate ion can be replaced by other anions in the presence of suitable reagents.

Complexation: this compound can form complexes with metal ions, which can be useful in various chemical processes.

Common Reagents and Conditions:

Acids and Bases: this compound reacts with strong acids to release citric acid and lithium salts. It can also react with strong bases to form lithium hydroxide and citrate salts.

Solvents: The compound is soluble in water and can be used in aqueous solutions for various reactions.

Major Products:

Lithium Hydroxide: Formed when this compound reacts with strong bases.

Citric Acid: Released when this compound reacts with strong acids.

Scientific Research Applications

Chemistry: Lithium citrate is used in the synthesis of various lithium compounds and as a reagent in analytical chemistry.

Biology: In biological research, this compound is used to study the effects of lithium on cellular processes and signaling pathways.

Medicine: this compound is widely used as a mood stabilizer in the treatment of bipolar disorder and other psychiatric conditions. It helps to regulate mood swings and reduce the frequency of manic and depressive episodes .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as an additive in certain formulations.

Comparison with Similar Compounds

Lithium Carbonate: Another lithium salt used as a mood stabilizer. It has a similar mechanism of action but different pharmacokinetic properties.

Lithium Chloride: Used in research and industrial applications. It is more soluble in water compared to lithium citrate.

Lithium Acetate: Used in biochemical research and as a reagent in chemical synthesis.

Uniqueness: this compound is unique in its combination of therapeutic efficacy and relatively low toxicity. It is preferred in certain medical formulations due to its solubility and bioavailability .

Properties

Key on ui mechanism of action |

The precise mechanism of action of Li+ as a mood-stabilizing agent is currently unknown. It is possible that Li+ produces its effects by interacting with the transport of monovalent or divalent cations in neurons. An increasing number of scientists have come to the conclusion that the excitatory neurotransmitter glutamate is the key factor in understanding how lithium works. Lithium has been shown to change the inward and outward currents of glutamate receptors (especially GluR3), without a shift in reversal potential. Lithium has been found to exert a dual effect on glutamate receptors, acting to keep the amount of glutamate active between cells at a stable, healthy level, neither too much nor too little. It is postulated that too much glutamate in the space between neurons causes mania, and too little, depression. Another mechanism by which lithium might help to regulate mood include the non-competitive inhibition of an enzyme called inositol monophosphatase. Alternately lithium's action may be enhanced through the deactivation of the GSK-3B enzyme. The regulation of GSK-3B by lithium may affect the circadian clock. GSK-3 is known for phosphorylating and thus inactivating glycogen synthase. GSK-3B has also been implicated in the control of cellular response to damaged DNA. GSK-3 normally phosphorylates beta catenin, which leads to beta catenin degratation. When GSK-3 is inhibited, beta catenin increases and transgenic mice with overexpression of beta catenin express similar behaviour to mice treated with lithium. These results suggest that increase of beta catenin may be a possible pathway for the therapeutic action of lithium. |

|---|---|

CAS No. |

919-16-4 |

Molecular Formula |

C6H5Li3O7 |

Molecular Weight |

210.0 g/mol |

IUPAC Name |

trilithium;2-hydroxypropane-1,2,3-tricarboxylate |

InChI |

InChI=1S/C6H8O7.3Li/c7-3(8)1-6(13,5(11)12)2-4(9)10;;;/h13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);;;/q;3*+1/p-3 |

InChI Key |

WJSIUCDMWSDDCE-UHFFFAOYSA-K |

SMILES |

[Li+].[Li+].[Li+].C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O |

Canonical SMILES |

[Li+].[Li+].[Li+].C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O |

Key on ui other cas no. |

10377-38-5 919-16-4 |

physical_description |

Tetrahydrate: White deliquescent solid; [Merck Index] |

Pictograms |

Irritant |

Related CAS |

10377-38-5 (lithium salt) 17341-24-1 (Parent) 77-92-9 (Parent) 919-16-4 (Parent) |

Synonyms |

Litarex lithium citrate monolithium citrate |

Origin of Product |

United States |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: Lithium citrate demonstrates neuroprotective effects through interactions with multiple protein targets. Two experimentally validated targets are glycogen synthase-3β (GSK-3β) and inositol monophosphatase 1 (IMPA1). [] this compound has been shown to decrease the activity of both these proteins in rat brain hydrolysates. []

A: this compound inhibits GSK-3β activity. [] This inhibition has several downstream effects, including modulation of proteins regulated by GSK3β kinase, ultimately promoting neuronal survival. []

A: While lithium ions are responsible for many of this compound's effects, the citrate anion also contributes to its neuroprotective properties. Specifically, citrate enhances the transport of lithium ions into cells, likely through organic acid transport channels like SLC13A5. []

ANone: this compound has the molecular formula Li3C6H5O7 and a molecular weight of 209.94 g/mol.

A: Yes, terahertz (THz) time-domain spectroscopy has been used to characterize the spectral characteristics of this compound in both solution and solid states. [] Studies showed that the THz absorption coefficient of this compound solution decreases with increasing concentration. []

A: Yes, this compound syrup has been studied for its compatibility with various neuroleptic drug solutions. [] Results showed that while compatible with some neuroleptics, incompatibilities were observed with chlorpromazine, haloperidol, thioridazine, and trifluoperazine products. []

A: The incompatibility arises from the excessive ionic strength in the mixtures when this compound syrup is mixed with specific neuroleptic solutions. [] This leads to the "salting out" effect, causing precipitation of undissociated, solvated ion pairs of the protonated neuroleptic bases and their respective anions. []

A: While this compound itself is not typically employed as a catalyst, research highlights its role in modifying catalytic activity. For instance, citric acid, a precursor to this compound, enhances the cycling performance of silicon nanoparticle anodes in lithium-ion batteries. [] This improvement is attributed to the formation of a this compound-rich solid electrolyte interphase (SEI) on the anode surface during electrochemical cycling. []

A: While computational studies specifically focused on this compound are limited in the provided research, molecular dynamics simulations were used to characterize the absorption peaks of solid-state citrates, offering insights into the formation mechanism of these peaks. []

A: Yes, research suggests that the neuroprotective efficacy varies among different lithium salts. Lithium ascorbate and this compound show significant neuroprotection in a glutamate-induced stress model, while lithium chloride and lithium carbonate do not exhibit such effects. []

A: The enhanced activity of lithium ascorbate and this compound is attributed to their respective anions, ascorbate and citrate. These anions are believed to facilitate lithium ion transport into cells via organic acid transport channels, thereby enhancing intracellular lithium availability and subsequent neuroprotection. []

ANone: The research provided does not delve into the specific stability and formulation aspects of this compound.

ANone: The provided research does not discuss SHE regulations related to this compound.

A: Studies comparing this compound syrup to lithium carbonate tablets found the bioavailability of lithium from the syrup to be bioequivalent to the tablets concerning the maximum serum concentration and the extent of drug absorption. []

A: A novel prolonged-release dosage form of this compound, incorporating aluminum oxide and an organosilicone polymer, exhibits a lower peak serum lithium concentration (Cmax) and a longer time period exceeding 75% of Cmax compared to standard this compound. [, ] The relative bioavailability of the novel formulation was found to be lower than standard this compound. [, ]

A: Researchers utilized a glutamate-induced stress model in cultured cerebellar granule neurons (CGNs) to assess the neuroprotective effects of this compound. []

A: Treatment with this compound at a concentration of 0.2 mM resulted in a significant increase in CGN survival rate, averaging around 30%, compared to untreated controls (p < 0.003). [] These findings demonstrate the neuroprotective potential of this compound in vitro. []

A: Researchers employed a rat model of nephrolithiasis to investigate the impact of this compound on urinary citrate levels and kidney stone prevention. []

A: Administration of this compound led to a significant increase in urinary citrate levels in rats. [] This elevation in urinary citrate was associated with a reduction in calcium oxalate (CaOx) crystal deposition, a key factor in kidney stone formation. [] Furthermore, this compound treatment attenuated kidney tubular dilatation and inflammatory cell infiltration within the kidneys, both of which are characteristic features of nephrolithiasis. []

A: A case study reported on a 3-month-old girl with Canavan disease treated with this compound (45 mg/kg per day). [] After one year, brain NAA levels decreased by approximately 20%, and urinary NAA levels showed an 80% reduction. [] The patient showed some clinical improvements, including improved alertness and visual tracking. [] While promising, more research is needed to confirm these findings.

ANone: The provided research does not discuss any resistance mechanisms or cross-resistance related to this compound.

A: Acute toxicity studies in mice and rats revealed that a single intragastric administration of LOAP, a drug formulation containing this compound, aluminum oxide, and polymethylsiloxane, at doses up to 12,000 mg/kg did not result in mortality or any noticeable local irritation to the gastric mucosa. [, ]

A: Based on the acute toxicity data, LOAP can be classified as hazard class 4 according to GOST 12.1.007-76 standards. [, ]

A: Yes, research shows that this compound can deplete glutathione (GSH) levels in the cytosolic fraction of human blood. [] This depletion was observed to be concentration-dependent, with increasing concentrations of this compound leading to a more significant reduction in GSH levels. []

A: Yes, a comparative study indicated that this compound (organic) caused less depletion of glutathione in human blood plasma than lithium carbonate (inorganic). []

ANone: The provided research does not discuss specific drug delivery or targeting strategies for this compound.

A: Research suggests that measuring corticosterone levels in poultry manure extracts could serve as a non-invasive method to diagnose stress levels and assess the effectiveness of anti-stress interventions, such as those using this compound. []

A: Inductively coupled plasma atomic emission spectrometry (ICP-AES) has been utilized to determine lithium ion concentrations in serum and brain tissue samples. [, , ] Atomic absorption spectrophotometry (AAS) has also been employed for measuring lithium serum concentrations. []

A: Ion chromatography is highlighted as a method for assaying lithium content in this compound formulations. [] This technique offers advantages over traditional flame photometry, such as reduced complexity, avoidance of hazardous chemicals, and increased efficiency. []

A: Studies investigating the toxicity of various lithium salts to honey bees revealed that this compound exhibited the highest toxicity in an in vitro chronic toxicity assay, followed by lithium lactate and lithium formate. []

A: No acute locomotor toxicity was observed in honey bees treated with the tested lithium salts. []

A: All examined lithium salt treatments significantly reduced the lifespan of honey bees in an in vitro survival study. []

ANone: The research provided does not specifically focus on the dissolution or solubility of this compound.

ANone: The provided research does not provide details on analytical method validation for this compound.

ANone: The provided research does not discuss specific quality control and assurance measures for this compound.

ANone: The provided research does not discuss the immunogenicity or immunological responses related to this compound.

A: While not explicitly studied for this compound, research suggests that lithium ions, the pharmacologically active component, may interact with sodium dicarboxylate co-transporters (NaDC-1 and NaDC-3) in the proximal tubules of the kidneys. []

A: Lithium ions are known to inhibit NaDC transporters, which are responsible for citrate reabsorption in the kidneys. [] This inhibition leads to increased urinary citrate excretion, a desirable effect in preventing kidney stone formation. []

ANone: The provided research does not address drug-metabolizing enzyme induction or inhibition by this compound.

ANone: While not directly addressed in the provided research, this compound's use in various applications, including pharmaceuticals and food additives, suggests its biocompatibility within certain limits.

ANone: The provided research does not discuss recycling or waste management strategies for this compound.

A: The research highlights the use of various research infrastructures and resources, including cell culture models (cerebellar granule neurons), animal models (rats, mice, chickens), and analytical techniques like ICP-AES, AAS, ion chromatography, and terahertz spectroscopy. [, , , , , , , , , , , , ]

A: While not extensively detailed, the research mentions the historical context of lithium in medicine. It highlights the first modern report on the actions of lithium carbonate and this compound by Cade in 1949, marking a significant milestone in understanding lithium's therapeutic potential. []

A: The research presented exemplifies cross-disciplinary applications and synergies, integrating knowledge from various fields such as pharmacology, neuroscience, chemistry, materials science, and entomology to investigate the diverse properties and applications of this compound. [, , , , , , , , , , , , , , , , ]

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![11-Oxo-11H-pyrido[2,1-b]quinazoline-8-carboxylic acid](/img/structure/B1201286.png)

![5-Amino-1-[2-(3-chlorophenyl)-3,4-dimethyl-7-pyrazolo[3,4-d]pyridazinyl]-4-pyrazolecarbonitrile](/img/structure/B1201289.png)

![1,10-phenanthroline;quinoxalino[2,3-f][1,9]phenanthroline;ruthenium(2+)](/img/structure/B1201300.png)